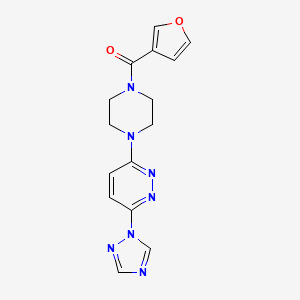
(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Die Verbindung ist ein Derivat von 1,2,4-Triazol, von dem berichtet wurde, dass es vielversprechende Antikrebs-Eigenschaften besitzt . Insbesondere haben einige Derivate eine zytotoxische Aktivität gegen menschliche Krebszelllinien gezeigt, darunter MCF-7, Hela und A549 . Die Sicherheit dieser Verbindungen wurde auch an MRC-5, einer normalen Zelllinie, evaluiert, und die meisten der synthetisierten Verbindungen weisen eine angemessene Selektivität gegenüber normalen und zytotoxischen Krebszelllinien auf .
Hemmung der Zellproliferation
Es wurde festgestellt, dass Verbindungen, die dieser ähnlich sind, die Proliferation von MCF-7-Krebszellen durch Induktion von Apoptose hemmen . Dies deutet darauf hin, dass die Verbindung möglicherweise in Behandlungen eingesetzt werden könnte, die darauf abzielen, das Wachstum bestimmter Krebszelltypen zu hemmen.
Selektive Toxizität
Einige Derivate von 1,2,4-Triazol haben im Vergleich zu Doxorubicin, einem häufig verwendeten Chemotherapeutikum, sehr schwache zytotoxische Wirkungen gegenüber normalen Zellen (RPE-1) gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Entwicklung selektiverer Antikrebsbehandlungen eingesetzt werden könnte.
Plattform zur strukturellen Optimierung
Der 1,2,4-Triazolring, der Teil der Verbindung ist, ist eines der wichtigsten aktiven pharmazeutischen Gerüste . Er kann Wasserstoffbrückenbindungen mit verschiedenen Zielstrukturen ausbilden, was zu einer Verbesserung der pharmakokinetischen, pharmakologischen und toxikologischen Eigenschaften von Verbindungen führt . Dies macht ihn zu einer guten Plattform für die Entwicklung und Konstruktion selektiverer und potenterer Antikrebsmoleküle.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . Therefore, the primary targets of “3-[4-(furan-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine” could be related to these biological processes.
Mode of Action
Many 1,2,4-triazole derivatives are known to interact with their targets by inducing apoptosis, inhibiting cell proliferation, or disrupting key biochemical processes .
Biochemical Pathways
Without specific studies on “3-[4-(furan-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine”, it’s hard to say which biochemical pathways it affects. Many 1,2,4-triazole derivatives are known to affect pathways related to cell growth, inflammation, and viral replication .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability and are well absorbed in the body .
Result of Action
Based on the known effects of similar compounds, it could potentially induce apoptosis, inhibit cell proliferation, or disrupt key biochemical processes .
Action Environment
Like all drugs, its action could potentially be influenced by factors such as ph, temperature, and the presence of other substances in the body .
Eigenschaften
IUPAC Name |
furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHRRBEVPTDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
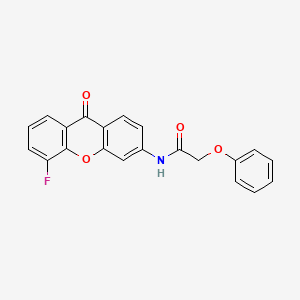
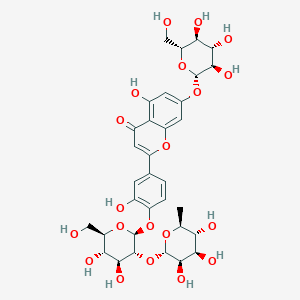
![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)
![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)
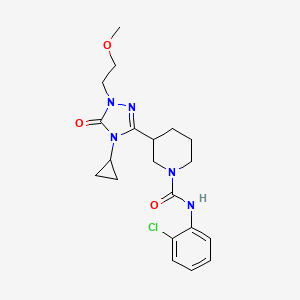
![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)
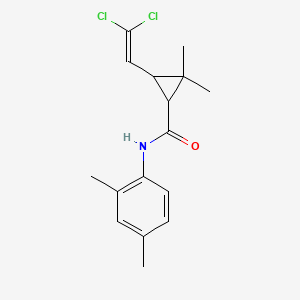



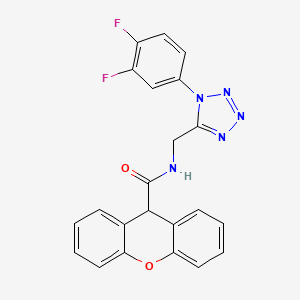
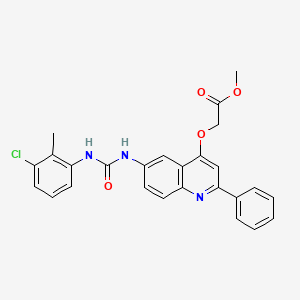
![6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B2568773.png)
